molecular formula C15H10FN3O4S B5738235 N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide

Katalognummer B5738235
Molekulargewicht: 347.3 g/mol
InChI-Schlüssel: ASNDUSMJOSFLEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in drug discovery .


Molecular Structure Analysis

The molecular structure of a similar compound, “N-[4-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]-L-alaninamide”, has been analyzed . The molecular formula is C17H16FN3OS, with an average mass of 329.392 Da and a monoisotopic mass of 329.099823 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-[3-(Dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide”, have been analyzed . It has a density of 1.2±0.1 g/cm3, a boiling point of 574.7±60.0 °C at 760 mmHg, and a molar refractivity of 130.7±0.3 cm3 .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology: Analgesic Potential

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide: has been studied for its potential as an analgesic. Research indicates that compounds with this structure can act as N-Acylethanolamine Acid Amidase (NAAA) inhibitors, which may have therapeutic applications in treating neurogenic and inflammatory pain without the addictive potential often associated with analgesics .

Multiple Sclerosis: Neuroprotective Effects

This compound has shown promise in preclinical models for the treatment of multiple sclerosis (MS). As an orally active, reversible NAAA inhibitor, it has demonstrated remarkable protective effects against MS in mice, suggesting a potential for development into a novel therapeutic agent .

Inflammation: Modulation of Immune Response

The modulation of immune response through the inhibition of NAAA could be beneficial in reducing inflammation. The compound’s ability to attenuate responses in animal models of acute inflammation, such as carrageenan-induced paw edema, points to its utility in studying inflammatory processes and developing anti-inflammatory drugs .

Pain Management: Acute and Neuropathic Pain

In animal models, the compound has been effective in reducing nociception associated with acute pain, such as that elicited by formalin injection, and neuropathic pain, like paclitaxel-induced neuropathy. This suggests its application in pain management research, particularly in understanding the mechanisms of pain and developing non-opioid analgesics .

Behavioral Studies: Sedative and Rewarding Effects

Behavioral studies have indicated that the compound does not produce sedative effects or alter exploratory motor behavior in animal models. This is significant for the development of analgesic drugs devoid of sedative or rewarding properties, which are common side effects of many pain medications .

Lipid Messenger Regulation: Fatty Acid Ethanolamides

The compound’s role as an NAAA inhibitor also implicates it in the regulation of fatty acid ethanolamides (FAEs), bioactive lipid messengers involved in various physiological and pathological processes. This opens up research avenues in the study of lipid messenger pathways and their therapeutic manipulation .

Zukünftige Richtungen

The future directions for research on “N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide” and similar compounds could involve further exploration of their biological activities, potential therapeutic applications, and mechanisms of action .

Eigenschaften

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O4S/c1-23-12-5-2-8(6-11(12)19(21)22)14(20)18-15-17-10-4-3-9(16)7-13(10)24-15/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNDUSMJOSFLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.